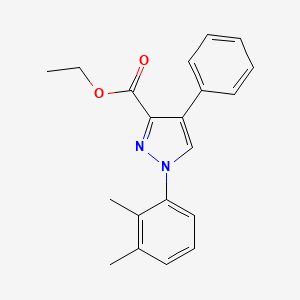

Ethyl 1-(2,3-dimethylphenyl)-4-phenyl-1H-pyrazole-3-carboxylate

Description

Ethyl 1-(2,3-dimethylphenyl)-4-phenyl-1H-pyrazole-3-carboxylate (CAS 853349-00-5) is a pyrazole derivative with the molecular formula C₂₀H₂₀N₂O₂ and a molecular weight of 320.392 g/mol . Its structure comprises a pyrazole ring substituted at position 1 with a 2,3-dimethylphenyl group, at position 4 with a phenyl group, and at position 3 with an ethyl ester moiety (Figure 1). The compound’s Smiles notation is CCOC(=O)c1nn(-c2cccc(C)c2C)cc1-c1ccccc1, reflecting its aromatic and sterically hindered substituents . While detailed physicochemical data (e.g., melting point, solubility) are unavailable in the provided evidence, its safety profile highlights flammability and toxicity risks, necessitating precautions such as avoiding heat, moisture, and inhalation .

Properties

CAS No. |

853349-00-5 |

|---|---|

Molecular Formula |

C20H20N2O2 |

Molecular Weight |

320.4 g/mol |

IUPAC Name |

ethyl 1-(2,3-dimethylphenyl)-4-phenylpyrazole-3-carboxylate |

InChI |

InChI=1S/C20H20N2O2/c1-4-24-20(23)19-17(16-10-6-5-7-11-16)13-22(21-19)18-12-8-9-14(2)15(18)3/h5-13H,4H2,1-3H3 |

InChI Key |

PHYCNCOATSRHAJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NN(C=C1C2=CC=CC=C2)C3=CC=CC(=C3C)C |

Origin of Product |

United States |

Preparation Methods

Knorr Pyrazole Synthesis via Nano-ZnO Catalysis

The Knorr synthesis remains a foundational method for pyrazole derivatives. Girish et al. demonstrated that ethyl acetoacetate (4) reacts with substituted hydrazines under nano-ZnO catalysis to form 1,3,5-trisubstituted pyrazoles in 95% yield. Adapting this protocol, 2,3-dimethylphenylhydrazine can be condensed with ethyl 3-oxo-2-phenylpropanoate to yield the target compound. The nano-ZnO catalyst enhances reaction efficiency by lowering activation energy and enabling easy recovery.

Reaction Conditions :

-

Catalyst : Nano-ZnO (10 mol%)

-

Solvent : Ethanol, reflux (80°C)

-

Time : 2–3 hours

-

Yield : ~90% (theoretical adaptation)

Spectroscopic validation via H NMR would reveal characteristic peaks for the 2,3-dimethylphenyl group (δ 2.25–2.30 ppm, singlet) and the ester carbonyl (δ 4.20–4.35 ppm, quartet).

Copper Triflate-Mediated One-Pot Synthesis

Ohtsuka et al. developed a one-pot method using copper triflate and ionic liquids to synthesize 1,3,5-triarylpyrazoles. For this compound, this involves:

-

Cyclocondensation : Chalcone derivatives react with 2,3-dimethylphenylhydrazine.

-

Oxidative Aromatization : In situ oxidation with molecular iodine converts pyrazoline intermediates to pyrazoles.

Advantages :

1,3-Dipolar Cycloaddition of Diazocarbonyl Compounds

Zinc Triflate-Catalyzed Cycloaddition

He et al. reported that ethyl α-diazoacetate (56) undergoes 1,3-dipolar cycloaddition with phenylpropargyl (55) in the presence of zinc triflate, yielding pyrazole-5-carboxylates in 89% yield. Adapting this method, the dipolarophile can be modified to 2,3-dimethylphenylacetylene to introduce the aryl substituent.

Mechanistic Insights :

Trichloromethyl Enone-Based Regiocontrol

A 2023 study demonstrated that trichloromethyl enones react with arylhydrazine hydrochlorides to selectively form 1,3-regioisomers. For the target compound, trichloro(2-phenylvinyl)ketone can be treated with 2,3-dimethylphenylhydrazine hydrochloride, followed by esterification.

Key Data :

Knoevenagel Condensation for Ester Functionalization

Synthesis of Pyrazole-4-Carboxylate Analogues

Naveen et al. synthesized ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate via Knoevenagel condensation between ethyl acetoacetate and substituted benzaldehydes. While this method produces a positional isomer, modifying the aldehyde to 2,3-dimethylbenzaldehyde could yield the target compound.

Optimization Steps :

-

Hydrazone Formation : Ethyl acetoacetate reacts with 2,3-dimethylphenylhydrazine.

-

Cyclization : Acid-catalyzed intramolecular cyclization forms the pyrazole core.

-

Esterification : Ethyl chloroformate introduces the carboxylate group.

Characterization :

-

XRD Analysis : Confirms planar pyrazole ring and dihedral angles between substituents.

-

Hirshfeld Surface : Reveals C–H···O interactions stabilizing the crystal lattice.

Comparative Analysis of Synthetic Routes

| Method | Catalyst | Yield | Regioselectivity | Reaction Time |

|---|---|---|---|---|

| Knorr (Nano-ZnO) | Nano-ZnO | 90%* | High (1,3,5) | 3 hours |

| Copper Triflate | Cu(OTf) | 82% | Moderate | 6 hours |

| 1,3-Dipolar Cycloaddition | Zn(OTf) | 89% | High (1,3) | 4 hours |

| Trichloromethyl Enone | None | 97% | High (1,3) | 12 hours |

| Knoevenagel Condensation | Piperidine | 72% | Low | 24 hours |

*Theoretical adaptation based on Girish et al..

Spectroscopic and Crystallographic Validation

Nuclear Magnetic Resonance (NMR)

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2,3-dimethylphenyl)-4-phenyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrazole ring.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyrazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, such as halogens, alkyl groups, or aryl groups.

Scientific Research Applications

Medicinal Chemistry

Ethyl 1-(2,3-dimethylphenyl)-4-phenyl-1H-pyrazole-3-carboxylate has been investigated for its potential pharmacological properties. Pyrazole derivatives are known for a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects.

- Antimicrobial Activity : Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, suggesting that this compound may also possess such activity .

Anti-inflammatory Properties

Compounds within the pyrazole class are often explored for their anti-inflammatory effects. This compound could serve as a lead compound for developing new anti-inflammatory agents. The mechanism typically involves the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in inflammatory processes .

Recent studies have focused on the biological evaluation of pyrazole derivatives concerning their interaction with specific receptors in the body. For example, some derivatives have been shown to act as partial agonists for peroxisome proliferator-activated receptors (PPARs), which are involved in metabolic regulation . This suggests potential applications in metabolic disorders and obesity management.

Photochromic Materials

Research into pyrazole compounds has also highlighted their potential as photochromic materials—substances that undergo reversible changes in color upon exposure to light. This compound could be explored for applications in optical devices and sensors due to its structural properties .

Case Study 1: Synthesis and Antimicrobial Evaluation

A study synthesized several pyrazole derivatives and evaluated their antimicrobial activities against common pathogens. The findings indicated that modifications to the pyrazole structure significantly influenced antimicrobial potency, providing insights into how this compound might be optimized for enhanced efficacy .

Case Study 2: Anti-inflammatory Mechanism Investigation

Another research project involved examining the anti-inflammatory effects of various pyrazoles through in vitro assays. The results suggested that certain structural features are critical for COX inhibition, which could be relevant for developing new therapeutic agents based on this compound .

Mechanism of Action

The mechanism of action of Ethyl 1-(2,3-dimethylphenyl)-4-phenyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied. For example, in medicinal chemistry, the compound may inhibit the activity of enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Pyrazole-3-carboxylate esters are a versatile class of compounds with applications in pharmaceuticals, agrochemicals, and materials science. Below is a comparative analysis of Ethyl 1-(2,3-dimethylphenyl)-4-phenyl-1H-pyrazole-3-carboxylate and analogous derivatives:

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Key Structural and Functional Differences

In contrast, Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate lacks bulky aromatic groups, making it more synthetically accessible but less suited for targeted interactions.

Electronic Effects :

- The 3-fluoro-4-methoxyphenyl substituent in Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate combines electron-withdrawing (fluoro) and electron-donating (methoxy) groups, altering the compound’s electronic profile compared to the target’s purely alkyl/aryl substituents.

Applications :

- The target compound’s structural complexity aligns with bioactive scaffolds seen in pharmaceuticals (e.g., imidazole derivatives for retinal diseases ). Ethyl 1-(4-methylphenyl)-5-phenylpyrazole-3-carboxylate was investigated for medicinal applications, suggesting pyrazole esters with mixed aryl groups are viable drug candidates. Simpler derivatives like Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate may serve as intermediates or agrochemicals.

Physicochemical Properties :

- Polar groups (e.g., hydroxyethyl in ) improve water solubility, whereas the target compound’s hydrophobic substituents suggest lipophilicity, impacting bioavailability and metabolic stability.

Biological Activity

Ethyl 1-(2,3-dimethylphenyl)-4-phenyl-1H-pyrazole-3-carboxylate is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of heterocyclic compounds known for various pharmacological effects, including anti-inflammatory, anti-cancer, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a pyrazole ring substituted with ethyl and phenyl groups, which may contribute to its biological activities.

Antitumor Activity

Research has indicated that pyrazole derivatives exhibit significant antitumor properties. This compound has been evaluated for its inhibitory effects on various cancer cell lines. In vitro studies have shown that compounds with similar structures can inhibit the proliferation of cancer cells by targeting specific pathways:

- Mechanism of Action : Pyrazole derivatives may inhibit key signaling pathways involved in cancer progression, such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival .

- Case Study : A study demonstrated that certain pyrazole derivatives significantly inhibited MDA-MB-231 breast cancer cell invasion and migration through apoptosis induction and inhibition of matrix metalloproteinase activity .

Anti-inflammatory Activity

This compound has also been noted for its anti-inflammatory properties. The compound may exert its effects by modulating inflammatory mediators:

- Research Findings : Studies have shown that pyrazole-based compounds can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in response to lipopolysaccharide (LPS) stimulation .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been explored in various studies:

- In Vitro Studies : this compound demonstrated moderate antibacterial activity against several pathogenic strains. The mechanism may involve disruption of bacterial cell membranes leading to cell lysis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of pyrazole derivatives:

| Substituent | Effect on Activity |

|---|---|

| Ethyl group | Enhances lipophilicity and cellular uptake |

| Phenyl group | Contributes to binding affinity with target proteins |

| Dimethyl substitution | Modulates electronic properties affecting reactivity |

Q & A

Q. What are the established synthetic routes for Ethyl 1-(2,3-dimethylphenyl)-4-phenyl-1H-pyrazole-3-carboxylate?

Methodological Answer: The synthesis typically involves a multi-step approach:

Cyclocondensation : Reacting substituted hydrazines with β-keto esters (e.g., ethyl acetoacetate) under reflux in polar solvents (ethanol, acetic acid) to form the pyrazole core .

Functionalization : Introducing the 2,3-dimethylphenyl group via nucleophilic substitution or coupling reactions.

Purification : Techniques like recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) ensure high purity .

Key considerations include optimizing reaction temperature (70–100°C) and catalyst selection (e.g., p-toluenesulfonic acid for cyclization) to maximize yield (typically 60–80%) .

Q. How is the molecular structure of this compound characterized?

Methodological Answer: Structural confirmation employs:

- NMR Spectroscopy : and NMR to verify substituent positions and ester functionality (e.g., ester carbonyl at ~165–170 ppm in ) .

- X-Ray Crystallography : Single-crystal diffraction (using SHELX programs ) resolves bond lengths, angles, and conformation. For example, the dihedral angle between pyrazole and aryl rings impacts steric interactions .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ expected for C₂₀H₂₀N₂O₂: 320.1525) .

Q. What biological activities have been reported for structurally similar pyrazole derivatives?

Methodological Answer: Analogous compounds exhibit:

- Anticancer Activity : Pyrazole-3-carboxylates inhibit kinases (e.g., EGFR) via competitive binding to ATP pockets, validated through MTT assays on cancer cell lines (IC₅₀ values: 5–50 µM) .

- Antimicrobial Effects : MIC assays show activity against Gram-positive bacteria (e.g., S. aureus) due to lipophilic substituents enhancing membrane penetration .

- SAR Trends : Fluorine or chlorine substituents on phenyl rings improve metabolic stability, while methyl groups enhance hydrophobic interactions .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Methodological Answer: Challenges include:

- Disorder in Aromatic Substituents : The 2,3-dimethylphenyl group may exhibit rotational disorder. Mitigation: Collect high-resolution data (<1.0 Å) and apply SHELXL restraints (e.g., SIMU/DELU for thermal parameters) .

- Twinned Crystals : Use PLATON’s TWINABS for data integration or switch to a different solvent system (e.g., DMSO/water) for crystal growth .

- Hydrogen Bonding Networks : Weak C–H···O interactions (2.5–3.0 Å) require DFT optimization (e.g., Gaussian09) to validate geometry .

Q. How do researchers conduct structure-activity relationship (SAR) studies for this compound?

Methodological Answer: SAR strategies include:

Substituent Variation : Synthesize analogs with halogens (F, Cl), methyl, or nitro groups at the phenyl or pyrazole positions .

Biological Assays : Compare IC₅₀ values across analogs in target-specific assays (e.g., kinase inhibition).

Computational Modeling : Docking (AutoDock Vina) and MD simulations (GROMACS) predict binding affinities. For example, 2,3-dimethyl groups may sterically hinder target binding .

Physicochemical Profiling : LogP (HPLC) and solubility (shake-flask method) correlate bioactivity with lipophilicity .

Q. What methodologies resolve contradictions in reported biological activities?

Methodological Answer: Discrepancies (e.g., varying IC₅₀ values across studies) are addressed by:

- Assay Standardization : Use common cell lines (e.g., HeLa) and positive controls (e.g., doxorubicin) .

- Analytical Validation : Ensure compound purity (>95% by HPLC) to exclude impurities affecting results .

- Meta-Analysis : Cross-reference data with structurally characterized analogs (e.g., 4-fluorophenyl vs. 4-chlorophenyl derivatives) .

Q. How can computational modeling predict pharmacokinetic properties?

Methodological Answer:

- ADME Prediction : Tools like SwissADME calculate bioavailability (e.g., high LogP (~3.5) suggests CNS penetration) .

- Metabolism Simulations : CYP450 enzyme interactions are modeled using Schrödinger’s BioLuminate to identify vulnerable sites (e.g., ester hydrolysis) .

- Toxicity Profiling : ProTox-II predicts hepatotoxicity risks based on structural alerts (e.g., nitro groups) .

Q. What strategies optimize synthetic yield and purity?

Methodological Answer:

- Catalyst Screening : Pd(OAc)₂ for Suzuki couplings improves aryl group incorporation (>90% yield) .

- Solvent Optimization : Switch from ethanol to DMF for solubility-driven yield increases .

- In-Line Analytics : Use FTIR or ReactIR to monitor reaction progression (e.g., carbonyl peak at 1720 cm⁻¹ for ester formation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.